2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

CAS No.: 2195942-15-3

Cat. No.: VC7086440

Molecular Formula: C15H20ClNO3

Molecular Weight: 297.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2195942-15-3 |

|---|---|

| Molecular Formula | C15H20ClNO3 |

| Molecular Weight | 297.78 |

| IUPAC Name | 2-chloro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide |

| Standard InChI | InChI=1S/C15H20ClNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19) |

| Standard InChI Key | UMTCTBGMYRFWPN-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)OCCO |

Introduction

The compound 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide is a synthetic organic molecule classified under benzamides. This compound is of interest in medicinal chemistry due to its potential biological activities and structural versatility. Benzamides, as a class, have been widely studied for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Molecular Formula and Weight

-

Molecular Formula: C14H18ClNO3

-

Molecular Weight: Approximately 283.75 g/mol

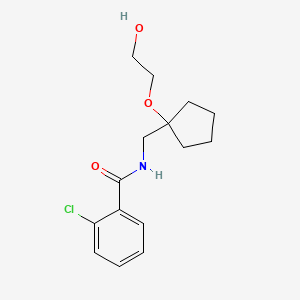

Structural Representation

The compound's structure includes:

-

A benzamide core with a chlorine substituent at position 2.

-

A cyclopentane ring attached via a methyl linker.

-

A hydroxyethoxy group extending from the cyclopentane.

Synthesis

The synthesis of 2-chloro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide typically involves:

-

Chlorination: Introducing a chlorine atom onto the benzene ring.

-

Amidation Reaction: Coupling a chlorobenzoyl chloride derivative with an amine precursor containing the cyclopentyl moiety.

-

Hydroxyalkylation: Adding the hydroxyethoxy group through nucleophilic substitution or other suitable methods.

Applications and Research Significance

This compound holds potential in several fields:

-

Drug Development:

-

Its structural features make it a candidate for further exploration as an antimicrobial or anticancer agent.

-

Functional groups like hydroxyethoxy enhance solubility and bioavailability.

-

-

Chemical Biology:

-

The compound can serve as a probe for studying biological pathways involving benzamides.

-

-

Material Science:

-

Potential use in designing functionalized materials due to its reactive amide group.

-

Limitations and Future Directions

Despite its promise, research on this compound faces challenges:

-

Limited experimental data specific to this molecule.

-

Need for advanced computational modeling to predict activity profiles.

Future research should focus on: -

Synthesizing analogs to explore structure-activity relationships (SAR).

-

Conducting in vitro and in vivo studies to confirm biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume